An In-depth Technical Guide to 1-Boc-2-Formylpyrrolidine: Properties and Experimental Protocols
An In-depth Technical Guide to 1-Boc-2-Formylpyrrolidine: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-2-Formylpyrrolidine, also known as tert-butyl 2-formylpyrrolidine-1-carboxylate, is a chiral building block crucial in the synthesis of various pharmaceutical compounds and complex organic molecules. Its pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group, and its reactive aldehyde functionality make it a versatile intermediate. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its analysis, and safety and handling guidelines.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 1-Boc-2-Formylpyrrolidine are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| IUPAC Name | tert-butyl 2-formyl-1-pyrrolidinecarboxylate[1] |
| Synonyms | Boc-L-Prolinal, N-Boc-L-prolinal, (S)-N-BOC-Prolinal, (S)-Boc-pyrrolidine-2-carbaldehyde[2] |
| CAS Number | 69610-41-9 (for S-enantiomer)[2], 117625-90-8 (for racemate)[1] |
| Molecular Formula | C10H17NO3[3] |
| Molecular Weight | 199.25 g/mol [1] |
| Appearance | Liquid[1] or low-melting solid |
| Melting Point | 26-32°C[2] |
| Boiling Point | 276.3 ± 33.0 °C at 760 mmHg[2] |
| Density | 1.1 ± 0.1 g/cm³[2] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[1] |
Spectroscopic Data Summary
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 1-Boc-2-Formylpyrrolidine. Below is a summary of the expected spectral data based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.7 and 4.0 ppm), and a distinct signal for the aldehydic proton (around 9.5-9.7 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the Boc group (around 154 ppm), the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), the carbons of the pyrrolidine ring, and a downfield signal for the aldehydic carbon (around 200 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present. Key expected absorption bands include:
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~2970 cm⁻¹: C-H stretching of the alkyl groups.
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~2870 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde.
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~1710 cm⁻¹: C=O stretching of the aldehyde.
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~1690 cm⁻¹: C=O stretching of the Boc protecting group.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are designed to guide researchers in the analytical workflow for 1-Boc-2-Formylpyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity verification.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 1-Boc-2-Formylpyrrolidine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] Ensure the sample is fully dissolved.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Instrumentation (¹H NMR):
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Spectrometer: 400 MHz or higher.
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Number of Scans: 16-64.
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Relaxation Delay: 1-2 seconds.[4]
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Instrumentation (¹³C NMR):
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR): As a liquid or low-melting solid, the ATR technique is ideal. Place a small drop of the sample directly onto the ATR crystal.[4]
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Instrumentation:
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Data Acquisition:
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-Boc-2-Formylpyrrolidine.
Caption: Workflow for Spectroscopic Analysis of 1-Boc-2-Formylpyrrolidine.
Safety and Handling
1-Boc-2-Formylpyrrolidine is classified as a hazardous substance. Adherence to safety protocols is crucial.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements:
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Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[1]
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Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Personal Protective Equipment (PPE): Always use chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[5]
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5][6] Recommended storage is under -20°C in an inert atmosphere.[1]
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Spill and Disposal: In case of a spill, absorb with an inert material and place it in a suitable container for disposal.[5] Dispose of contents/container to an approved waste disposal plant.[5]
Conclusion
1-Boc-2-Formylpyrrolidine is a valuable chiral intermediate in organic synthesis. A thorough understanding of its physical, chemical, and spectroscopic properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development. This guide provides the foundational information required by professionals in the field to handle and analyze this compound confidently.
